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molecular formula C3H3Cl2NO2 B8516913 3-chloro-N-hydroxy-2-oxopropanimidoyl chloride

3-chloro-N-hydroxy-2-oxopropanimidoyl chloride

Cat. No. B8516913
M. Wt: 155.96 g/mol
InChI Key: IAPUXXZOKAZTNA-UHFFFAOYSA-N
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Patent
US08642634B2

Procedure details

To a mixture of styrene (6.79 g, 65.3 mmol) and sodium bicarbonate (32.1 g, powder) in acetonitrile (100 mL), 3-chloro-N-hydroxy-2-oxo-propanimidoyl chloride (i.e. the product of Example 7, Step B) (10 g, 64.1 mmol) was added in 10 portions over 20 minutes. The reaction mixture was then stirred for additional 1 h and filtered. The filtered solid was rinsed with acetonitrile, and the combined filtrates were concentrated under reduced pressure to leave an oil, which was triturated first with hexanes and then with 1-chlorobutane to give 13.6 g of the title compound as a white solid.
Quantity
6.79 g
Type
reactant
Reaction Step One
Quantity
32.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C(=O)(O)[O-].[Na+].[Cl:14][CH2:15][C:16](=[O:21])[C:17](Cl)=[N:18][OH:19]>C(#N)C>[Cl:14][CH2:15][C:16]([C:17]1[CH2:1][CH:2]([C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[O:19][N:18]=1)=[O:21] |f:1.2|

Inputs

Step One
Name
Quantity
6.79 g
Type
reactant
Smiles
C=CC1=CC=CC=C1
Name
Quantity
32.1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C(=NO)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(C(=NO)Cl)=O
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred for additional 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added in 10 portions over 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered solid was rinsed with acetonitrile
CONCENTRATION
Type
CONCENTRATION
Details
the combined filtrates were concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave an oil, which
CUSTOM
Type
CUSTOM
Details
was triturated first with hexanes

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClCC(=O)C1=NOC(C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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